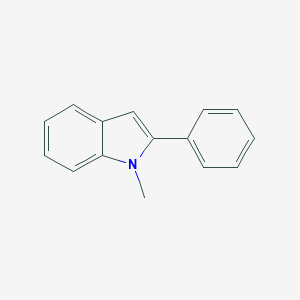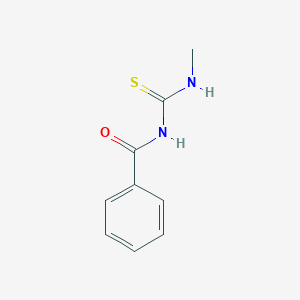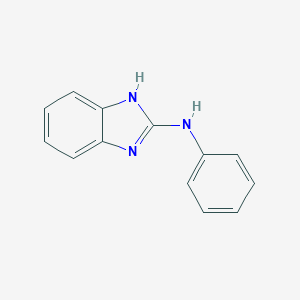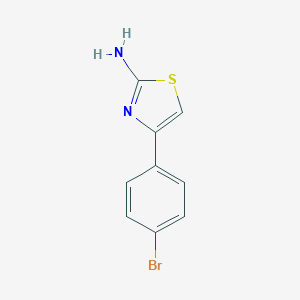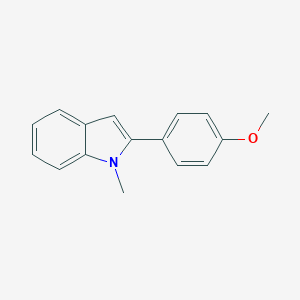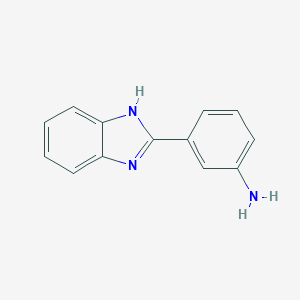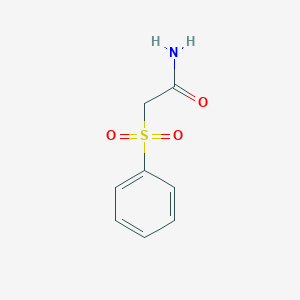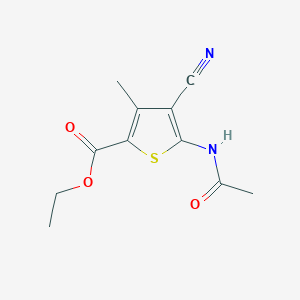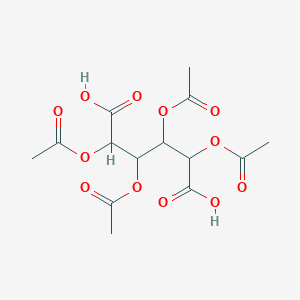
2,3,4,5-Tetraacetyloxyhexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetraacetyloxyhexanedioic acid, also known as THA, is a chemical compound that has been studied for its potential applications in scientific research. THA is a derivative of the naturally occurring compound, malic acid, and has been synthesized through various methods.
作用机制
The mechanism of action of 2,3,4,5-Tetraacetyloxyhexanedioic acid involves its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, 2,3,4,5-Tetraacetyloxyhexanedioic acid increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
生化和生理效应
2,3,4,5-Tetraacetyloxyhexanedioic acid has been shown to have various biochemical and physiological effects, including the ability to increase acetylcholine levels in the brain, improve memory and learning, and have potential neuroprotective effects. 2,3,4,5-Tetraacetyloxyhexanedioic acid has also been shown to have antioxidant properties and may have implications for treating oxidative stress-related disorders.
实验室实验的优点和局限性
2,3,4,5-Tetraacetyloxyhexanedioic acid has advantages and limitations for lab experiments. One advantage is its ability to increase acetylcholine levels in the brain, which can improve cognitive function and memory. 2,3,4,5-Tetraacetyloxyhexanedioic acid also has potential neuroprotective effects and antioxidant properties. However, 2,3,4,5-Tetraacetyloxyhexanedioic acid has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
未来方向
For research on 2,3,4,5-Tetraacetyloxyhexanedioic acid include further exploration of its potential applications in treating cognitive disorders such as Alzheimer's disease, as well as its potential neuroprotective effects. Additional research is also needed to determine the safety and efficacy of 2,3,4,5-Tetraacetyloxyhexanedioic acid and its potential use in clinical settings. Further studies are also needed to explore the mechanism of action of 2,3,4,5-Tetraacetyloxyhexanedioic acid and its effects on other neurotransmitters and brain functions.
合成方法
2,3,4,5-Tetraacetyloxyhexanedioic acid can be synthesized through various methods, including the reaction of malic acid with acetic anhydride in the presence of a catalyst. Another method involves the reaction of maleic anhydride with acetic anhydride in the presence of a catalyst, followed by hydrolysis to yield 2,3,4,5-Tetraacetyloxyhexanedioic acid. 2,3,4,5-Tetraacetyloxyhexanedioic acid can also be synthesized through the reaction of diethyl malate with acetic anhydride in the presence of a catalyst.
科学研究应用
2,3,4,5-Tetraacetyloxyhexanedioic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2,3,4,5-Tetraacetyloxyhexanedioic acid has been shown to increase acetylcholine levels in the brain, which may have implications for treating cognitive disorders such as Alzheimer's disease. 2,3,4,5-Tetraacetyloxyhexanedioic acid has also been studied for its potential neuroprotective effects and its ability to improve memory and learning in animal models.
属性
CAS 编号 |
5469-75-0 |
|---|---|
产品名称 |
2,3,4,5-Tetraacetyloxyhexanedioic acid |
分子式 |
C14H18O12 |
分子量 |
378.28 g/mol |
IUPAC 名称 |
2,3,4,5-tetraacetyloxyhexanedioic acid |
InChI |
InChI=1S/C14H18O12/c1-5(15)23-9(11(13(19)20)25-7(3)17)10(24-6(2)16)12(14(21)22)26-8(4)18/h9-12H,1-4H3,(H,19,20)(H,21,22) |
InChI 键 |
RITGLGZGMSTJIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C |
规范 SMILES |
CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



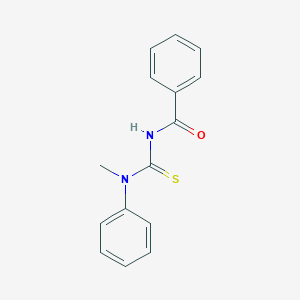



![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)
